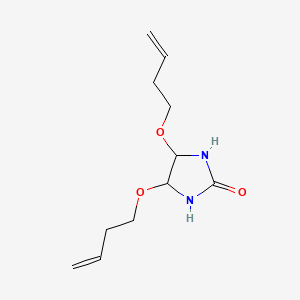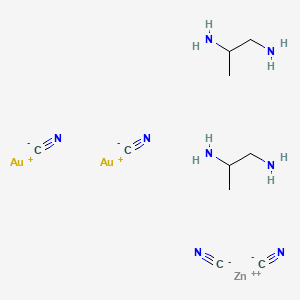
Zinc diisopropylenediamine gold cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc diisopropylenediamine gold cyanide is a complex compound that combines zinc, diisopropylenediamine, gold, and cyanide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc diisopropylenediamine gold cyanide typically involves the reaction of zinc cyanide with diisopropylenediamine and gold cyanide. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as mixing, heating, and purification to obtain the desired compound in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Zinc diisopropylenediamine gold cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of the constituent metals.
Reduction: Reduction reactions can convert the compound into its elemental forms or other reduced species.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various ligands. The reactions may require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include different oxidation states of zinc and gold, as well as various substituted complexes.
Aplicaciones Científicas De Investigación
Zinc diisopropylenediamine gold cyanide has several scientific research applications, including:
Chemistry: The compound is used in studies related to coordination chemistry, where researchers investigate the bonding and properties of metal complexes.
Biology: In biological research, the compound may be used to study the interactions of metal complexes with biological molecules and their potential therapeutic applications.
Medicine: The compound’s potential as a therapeutic agent is explored in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: In industrial applications, this compound may be used in processes such as catalysis, electroplating, and materials science.
Mecanismo De Acción
The mechanism of action of zinc diisopropylenediamine gold cyanide involves its interaction with molecular targets and pathways in various applications. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their chemical and biological properties. The specific pathways involved depend on the context of its use, such as in catalysis or therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to zinc diisopropylenediamine gold cyanide include other metal cyanide complexes, such as:
- Zinc cyanide
- Gold cyanide
- Copper cyanide
- Silver cyanide
Uniqueness
This compound is unique due to its combination of zinc, diisopropylenediamine, and gold cyanide, which imparts distinct chemical properties and potential applications. The presence of diisopropylenediamine as a ligand can influence the stability, reactivity, and overall behavior of the compound compared to other metal cyanide complexes.
Propiedades
Número CAS |
67906-13-2 |
|---|---|
Fórmula molecular |
C10H20Au2N8Zn |
Peso molecular |
711.6 g/mol |
Nombre IUPAC |
zinc;gold(1+);propane-1,2-diamine;tetracyanide |
InChI |
InChI=1S/2C3H10N2.4CN.2Au.Zn/c2*1-3(5)2-4;4*1-2;;;/h2*3H,2,4-5H2,1H3;;;;;;;/q;;4*-1;2*+1;+2 |
Clave InChI |
SMNPHTNWUZSWDW-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)N.CC(CN)N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Zn+2].[Au+].[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


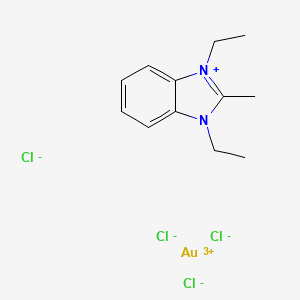
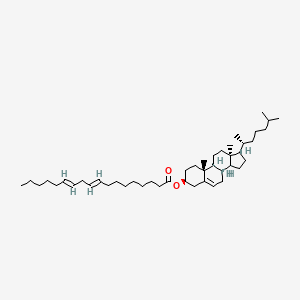
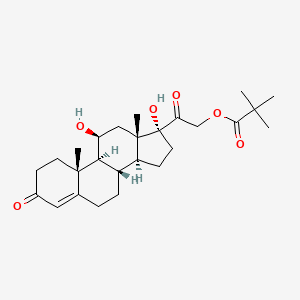
![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
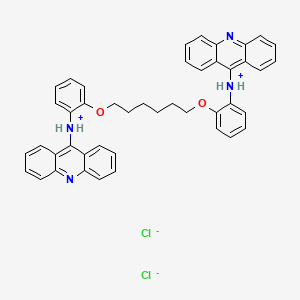
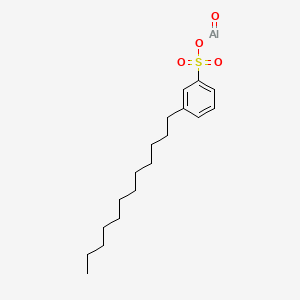
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)

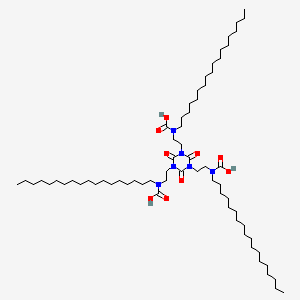
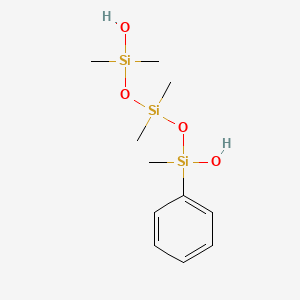
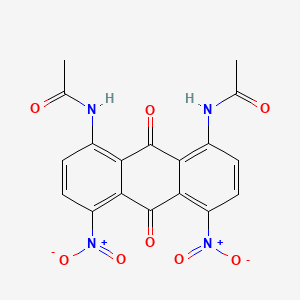
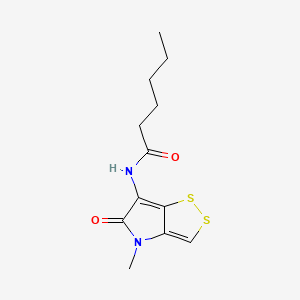
![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)
